molecular formula C8H7ClF3NO B15145935 3-(Trifluoromethyl)benzamide hydrochloride

3-(Trifluoromethyl)benzamide hydrochloride

Cat. No.: B15145935
M. Wt: 225.59 g/mol
InChI Key: RZEMNZONXFUYTJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)benzamide hydrochloride typically involves the reaction of 3-(Trifluoromethyl)benzonitrile with hydrochloric acid. The nitrile group is hydrolyzed to form the corresponding amide, which is then converted to its hydrochloride salt . The reaction conditions often include the use of a base such as potassium carbonate and an oxidizing agent like hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions include trifluoromethylated amines, substituted benzamides, and various oxidized derivatives .

Scientific Research Applications

3-(Trifluoromethyl)benzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the effects of trifluoromethyl groups on biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-(Trifluoromethyl)benzamide hydrochloride is unique due to its combination of a trifluoromethyl group and an amide functionality. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

3-(trifluoromethyl)benzamide;hydrochloride

InChI

InChI=1S/C8H6F3NO.ClH/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H2,12,13);1H

InChI Key

RZEMNZONXFUYTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N.Cl

Origin of Product

United States

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